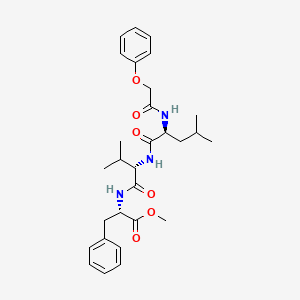
Phenyloxyacetyl-leucyl-valyl-phenylalanine methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyloxyacetyl-leucyl-valyl-phenylalanine methyl ester is a synthetic compound known for its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenyloxyacetyl-leucyl-valyl-phenylalanine methyl ester typically involves the coupling of phenyloxyacetyl chloride with a peptide sequence containing leucine, valine, and phenylalanine, followed by esterification with methanol. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Phenyloxyacetyl-leucyl-valyl-phenylalanine methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium cyanide
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium methoxide, potassium cyanide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Phenyloxyacetyl-leucyl-valyl-phenylalanine methyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling pathways and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or a component of peptide-based drugs.
Industry: Utilized in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of phenyloxyacetyl-leucyl-valyl-phenylalanine methyl ester involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Phenyloxyacetyl-leucyl-valyl-phenylalanine methyl ester can be compared with other similar compounds, such as:
- Phenyloxyacetyl-leucyl-valyl-phenylalanine ethyl ester
- Phenyloxyacetyl-leucyl-valyl-phenylalanine isopropyl ester
- Phenyloxyacetyl-leucyl-valyl-phenylalanine butyl ester
These compounds share similar structures but differ in their ester groups, which can influence their chemical properties and reactivity. This compound is unique due to its specific ester group, which may confer distinct advantages in certain applications .
Propiedades
Número CAS |
90829-95-1 |
|---|---|
Fórmula molecular |
C29H39N3O6 |
Peso molecular |
525.6 g/mol |
Nombre IUPAC |
methyl (2S)-2-[[(2S)-3-methyl-2-[[(2S)-4-methyl-2-[(2-phenoxyacetyl)amino]pentanoyl]amino]butanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C29H39N3O6/c1-19(2)16-23(30-25(33)18-38-22-14-10-7-11-15-22)27(34)32-26(20(3)4)28(35)31-24(29(36)37-5)17-21-12-8-6-9-13-21/h6-15,19-20,23-24,26H,16-18H2,1-5H3,(H,30,33)(H,31,35)(H,32,34)/t23-,24-,26-/m0/s1 |
Clave InChI |
YBYLTYACMBPKLH-GNKBHMEESA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)COC2=CC=CC=C2 |
SMILES canónico |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)COC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,5,8-Tetrakis[2-(diethylamino)ethoxy]anthracene-9,10-dione;tetrahydrochloride](/img/structure/B13796511.png)
![2,5-Dimethoxy-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenediazonium chloride monohydrochloride](/img/structure/B13796514.png)
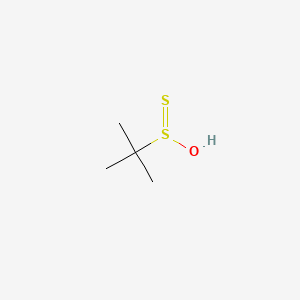
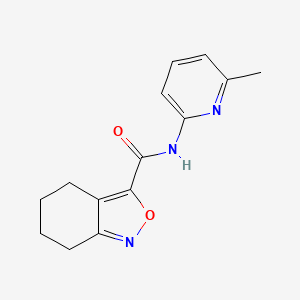
![Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]-](/img/structure/B13796543.png)

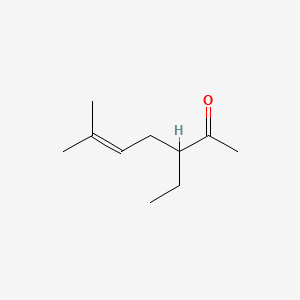
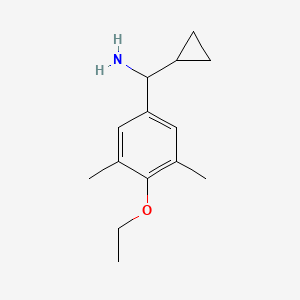
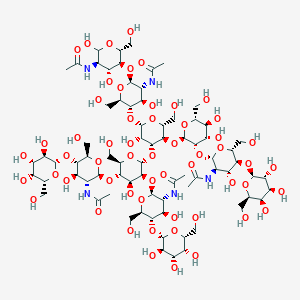

![Bicyclo[3.1.0]hexane-1-carboxylic acid, 2-methylene-, methyl ester (9CI)](/img/structure/B13796577.png)
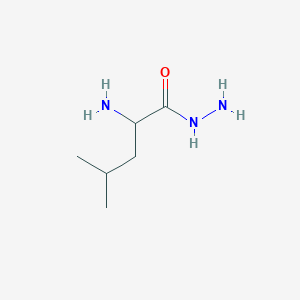
![1H-Pyrrolo[1,2-a]benzimidazole,2,3-dihydro-,4-oxide(8CI,9CI)](/img/structure/B13796592.png)

